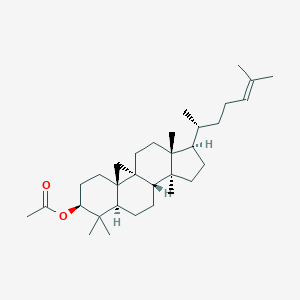

Cycloartenol acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(2)10-9-11-22(3)24-14-16-30(8)26-13-12-25-28(5,6)27(34-23(4)33)15-17-31(25)20-32(26,31)19-18-29(24,30)7/h10,22,24-27H,9,11-20H2,1-8H3/t22-,24-,25+,26+,27+,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNTWKDHNSWVPU-ZKVYRWFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590812 | |

| Record name | (3beta)-9,19-Cyclolanost-24-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259-10-5 | |

| Record name | (3beta)-9,19-Cyclolanost-24-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Investigations into the Biosynthesis and Metabolic Flux of Cycloartenol Acetate

Pre-Cyclization Biosynthetic Routes in Plants

The journey to cycloartenol (B190886) acetate (B1210297) begins with the synthesis of its fundamental building blocks, which are derived from two primary pathways.

Acetyl-CoA Derived Pathways: Mevalonate (B85504) (MVA) and Mevalonate-Independent (MEP) Pathways

In plants, the biosynthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors of all terpenoids, occurs through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. jst.go.jprsc.orgnih.gov

The MVA pathway , located in the cytoplasm and peroxisomes, is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30) like cycloartenol, and sterols. rsc.orgplos.org This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. rsc.org Studies on mutants have demonstrated the critical role of the MVA pathway in processes like elaioplast and pollen coat development, which are dependent on sterol biosynthesis. jst.go.jpnih.gov

The MEP pathway , situated in the plastids, generates precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org While both pathways are spatially separated, some level of cross-talk between them has been reported, indicating a coordinated regulation of terpenoid biosynthesis within the plant cell. jst.go.jpnih.gov

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Cellular Location | Cytosol, Peroxisomes | Plastids |

| Primary Precursor | Acetyl-CoA | Glyceraldehyde 3-phosphate (G3P) and Pyruvate |

| Key Intermediate | Mevalonic acid | 2-C-methyl-D-erythritol 4-phosphate |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Tetraterpenes (C40) |

Squalene (B77637) and 2,3-Oxidosqualene (B107256) Formation

The C30 triterpene backbone is formed through the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, a reaction catalyzed by squalene synthase (SQS) . oup.com This results in the formation of the linear hydrocarbon, squalene.

Subsequently, squalene epoxidase (SE) , also known as squalene monooxygenase, catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene (also called squalene epoxide). ontosight.ainih.gov This reaction is a critical step, as 2,3-oxidosqualene is the direct substrate for the cyclization reactions that lead to the vast diversity of triterpenoids and sterols. ontosight.airesearchgate.net In Dioscorea zingiberensis, the enzyme NADPH-cytochrome P450 reductase (CPR) has been shown to be essential for the function of squalene epoxidase. nih.gov

Enzymatic Cyclization: Cycloartenol Synthase (CAS) Functionality

The cyclization of 2,3-oxidosqualene is a pivotal branching point in plant metabolism, leading to either sterols or other triterpenoids. researchgate.netpnas.org

Structural and Mechanistic Elucidation of Plant CAS Enzymes

Cycloartenol synthase (CAS; EC 5.4.99.8) is the key enzyme that directs the metabolic flux towards phytosterol biosynthesis in plants. mdpi.complos.org It catalyzes the intricate cyclization of 2,3-oxidosqualene into cycloartenol, a pentacyclic triterpenoid (B12794562). mdpi.commdpi.com This process involves a series of protonation, cyclization, rearrangement, and deprotonation steps. mdpi.com The reaction proceeds through a chair-boat-chair (CBC) conformation of the substrate, forming a protosteryl cation intermediate. mdpi.comnih.gov A key mechanistic feature is the transfer of a cation from the C-20 position to the C-9 position, resulting in the formation of a characteristic cyclopropane (B1198618) ring between C-9 and C-19. mdpi.com

Structurally, plant oxidosqualene cyclases (OSCs), including CAS, possess conserved motifs such as the DCTAE and QW motifs. mdpi.com The DCTAE motif is involved in substrate binding, while the QW motif, located on the enzyme's exterior, helps stabilize the carbocation intermediates formed during cyclization. mdpi.com

Comparative Enzymology: CAS versus Lanosterol (B1674476) Synthase (LAS) Divergence in Eukaryotic Sterol Biosynthesis

While plants predominantly utilize the cycloartenol pathway for sterol synthesis, animals and fungi employ a different enzyme, lanosterol synthase (LAS; EC 5.4.99.7) , which cyclizes 2,3-oxidosqualene to lanosterol. mdpi.commdpi.com Both CAS and LAS are oxidosqualene cyclases and share significant sequence similarity, suggesting a common evolutionary origin. pnas.orgfrontiersin.org

The primary mechanistic difference lies in the final deprotonation step. In the CAS-catalyzed reaction, a proton is abstracted from the C-19 methyl group to form the cyclopropane ring of cycloartenol. mdpi.com In contrast, LAS catalyzes the deprotonation from C-9 to form the C8=C9 double bond in lanosterol. mdpi.com

| Enzyme | Organism(s) | Substrate | Product | Key Mechanistic Feature |

| Cycloartenol Synthase (CAS) | Plants | 2,3-Oxidosqualene | Cycloartenol | Forms a C9-C19 cyclopropane ring |

| Lanosterol Synthase (LAS) | Animals, Fungi, some Plants | 2,3-Oxidosqualene | Lanosterol | Forms a C8=C9 double bond |

Genetic Regulation of CAS Expression in Plant Systems

The expression of the CAS gene is crucial for regulating the flow of metabolites into the sterol biosynthesis pathway. mdpi.com Studies have shown that the CAS gene is subject to regulation by various internal and external factors. For instance, silencing of the CAS gene in tomato and Nicotiana benthamiana resulted in a significant reduction in cycloartenol and downstream sterol levels. mdpi.com

Post-Cyclization Modifications: Acetylation to Cycloartenol Acetate

Following the cyclization of 2,3-oxidosqualene to form the foundational sterol precursor, cycloartenol, further modifications can occur to diversify its metabolic fate. One such key modification is acetylation, which converts free cycloartenol into this compound. This process is catalyzed by specific enzymes and has significant implications for sterol homeostasis within the plant cell.

The esterification of sterols in plants is carried out by sterol acyltransferases, which are broadly classified into two main families based on their acyl donor substrate: Acyl-CoA:sterol acyltransferases (ASAT) and phospholipid:sterol acyltransferases (PSAT). frontiersin.orgresearchgate.net These enzymes belong to the membrane-bound O-acyltransferase (MBOAT) protein family. frontiersin.orgresearchgate.net

Research in Arabidopsis thaliana has led to the identification of an ASAT enzyme, AtASAT1, which demonstrates the ability to acylate sterols using fatty acyl-CoAs as the acyl donor. frontiersin.org Notably, studies have revealed that AtASAT1 exhibits a degree of substrate specificity, with a preference for cycloartenol. frontiersin.orgresearchgate.net This suggests a dedicated role for this enzyme in the formation of cycloartenol esters.

More recently, a novel triterpene acetyltransferase, LsTAT1, was identified in lettuce (Lactuca sativa). frontiersin.org This enzyme is phylogenetically related to sterol O-acyltransferases like AtASAT1. frontiersin.org However, LsTAT1 uniquely uses acetyl-CoA as its acyl donor to acetylate various pentacyclic triterpenes. frontiersin.org While it shows high affinity for substrates like taraxasterol (B1681928) and ψ-taraxasterol, its discovery points to a broader class of acetyltransferases involved in modifying triterpenoid structures, including the cycloartenol skeleton. frontiersin.org The functional characterization of these enzymes is crucial for understanding the precise mechanisms governing the production of this compound.

Table 1: Putative Acetyltransferase Enzymes Involved in Sterol Modification

| Enzyme Name | Abbreviation | Enzyme Family | Organism | Acyl Donor | Known Acyl Acceptors |

| Acyl-CoA:sterol acyltransferase 1 | AtASAT1 | MBOAT (ASAT) | Arabidopsis thaliana | Fatty Acyl-CoA | Cycloartenol, Thalianol, Arabidiol |

| Triterpene Acetyltransferase 1 | LsTAT1 | MBOAT | Lactuca sativa | Acetyl-CoA | Taraxasterol, ψ-Taraxasterol, β-Amyrin, α-Amyrin, Lupeol (B1675499) |

The acetylation of cycloartenol is not a random modification but serves critical physiological functions, primarily related to maintaining cellular sterol homeostasis. researchgate.netnih.gov Free sterols are essential components of cellular membranes, regulating their fluidity and permeability. frontiersin.orgmdpi.com However, an excess of free sterols can be toxic. Plants utilize acetylation as a mechanism to control the pool of available free sterols.

This compound, along with other steryl esters, serves as a metabolically inert storage form of sterols. researchgate.netnih.gov These esterified compounds are sequestered into subcellular compartments, specifically lipid droplets (LPs), also known as lipid bodies. nih.govresearchgate.net This storage prevents the over-accumulation of free sterols in membranes like the endoplasmic reticulum, where biosynthesis occurs. researchgate.net

This sequestration also creates a recyclable reservoir of sterols. When the cell requires free sterols for membrane biogenesis or as precursors for other metabolic pathways, these esters can be hydrolyzed to release the free sterol. researchgate.net Furthermore, the addition of an acetyl group increases the hydrophobicity of the molecule, which can influence its localization and interaction with other cellular components. oup.com This dynamic conversion between free cycloartenol and this compound allows the plant to finely tune its sterol composition in response to developmental cues and environmental stresses. frontiersin.org

Identification of Putative Acetyltransferase Enzymes

Downstream Metabolic Diversification from Cycloartenol and its Acetate

Cycloartenol, in both its free and acetylated forms, stands at a critical juncture in plant isoprenoid metabolism. It is the primary precursor for a vast array of essential downstream products, including the major phytosterols (B1254722) that constitute plant membranes and the brassinosteroid family of steroid hormones.

The biosynthesis of the most abundant phytosterols—campesterol, β-sitosterol, and stigmasterol—begins with cycloartenol. biorxiv.org This multi-step pathway involves a series of enzymatic conversions primarily occurring in the endoplasmic reticulum. researchgate.net

From Cycloartenol to 24-Methylene Cycloartenol: The pathway is initiated by the enzyme C-24-sterol methyltransferase 1 (SMT1), which catalyzes the alkylation of the cycloartenol side chain to produce 24-methylene cycloartenol. frontiersin.orgmdpi.com

Formation of Campesterol and β-Sitosterol: Following the initial methylation, a series of reactions including the opening of the cyclopropane ring by cyclopropyl (B3062369) sterol isomerase (CPI), demethylations, and reductions occur. plos.orgoup.com The pathway then branches. The 24-methylsterol branch leads to the production of campesterol. biorxiv.org A second methylation at the C-24 position by sterol methyltransferase 2 (SMT2) channels intermediates into the 24-ethylsterol branch, which ultimately yields β-sitosterol. frontiersin.orgbiorxiv.org

Conversion of β-Sitosterol to Stigmasterol: Stigmasterol is synthesized directly from β-sitosterol. frontiersin.orgresearchgate.net This conversion is catalyzed by a single desaturation reaction at the C-22 position of the sterol side chain, a step performed by the enzyme C-22 sterol desaturase, a cytochrome P450 monooxygenase (CYP710A). mdpi.combiorxiv.orgresearchgate.net

This pathway highlights cycloartenol as the committed precursor for the bulk of a plant's structural sterols. frontiersin.org

Table 2: Key Enzymes in the Downstream Phytosterol Biosynthetic Pathway from Cycloartenol

| Enzyme | Abbreviation/Gene Name | Function |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol. biorxiv.orgplos.org |

| Sterol Methyltransferase 1 | SMT1 | Adds a methyl group to the C-24 position of cycloartenol. frontiersin.orgmdpi.com |

| Cyclopropyl Sterol Isomerase | CPI | Opens the cyclopropane ring of cyclopropylsterols. plos.orgoup.com |

| Sterol Methyltransferase 2 | SMT2/CVP1 | Catalyzes the second methylation at C-24, leading to 24-ethylsterols. frontiersin.orgbiorxiv.org |

| C-22 Sterol Desaturase | CYP710A | Converts β-sitosterol to stigmasterol. biorxiv.orgresearchgate.net |

Beyond their structural role in membranes, phytosterols derived from cycloartenol are the essential precursors for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones vital for plant growth and development. frontiersin.orgmdpi.com The biosynthetic link is direct and specific to the sterol side-chain structure. nih.govfrontiersin.org

Campesterol is the primary precursor for the synthesis of C28-brassinosteroids, which are among the most biologically active forms. frontiersin.orgfrontiersin.org

Sitosterol (B1666911) serves as the precursor for C29-brassinosteroids. mdpi.comfrontiersin.org

Cholesterol , which is also synthesized from cycloartenol via the action of enzymes like sterol side chain reductase 2 (SSR2), is the precursor for C27-brassinosteroids. frontiersin.orgnih.govfrontiersin.org

The synthesis of these hormones involves a series of oxidation and hydroxylation reactions starting from the respective phytosterol. scielo.br Therefore, the metabolic flux from cycloartenol through the phytosterol pathway directly fuels the production of these critical signaling molecules, linking membrane composition with hormonal regulation of plant development. nih.govfrontiersin.org

The biosynthesis of sterols and their derivatives is a highly organized process, involving multiple subcellular compartments to ensure efficiency and prevent metabolic cross-talk. rsc.orgnih.gov The initial steps of the isoprenoid pathway occur via the cytosolic mevalonate (MVA) pathway, which provides precursors for sterol synthesis in the endoplasmic reticulum (ER). researchgate.netoup.com

The ER is the principal site for the later stages of sterol biosynthesis, from the cyclization of 2,3-oxidosqualene by cycloartenol synthase to the subsequent modifications leading to phytosterols. nih.govresearchgate.net There is evidence that the enzymes of this pathway are not free-floating but may be organized into dynamic multi-enzyme complexes known as metabolons. rsc.org This spatial organization facilitates substrate channeling, where the product of one enzyme is passed directly to the next, increasing catalytic efficiency and regulating metabolic flux. rsc.org

Phytochemical and Analytical Research on Cycloartenol Acetate in Natural Sources

Natural Occurrence and Ecological Significance

Cycloartenol (B190886) acetate (B1210297), a triterpenoid (B12794562) acetate, has been identified in a variety of plant species across different families. Its presence is often noted in the latex and other tissues of plants, suggesting a role in the plant's defense mechanisms.

One of the prominent families where cycloartenol acetate is found is the Apocynaceae family. For instance, it has been detected in the latex of Himatanthus articulata. scielo.br Research on Hoodia gordonii, another member of the Apocynaceae family, has revealed the presence of cycloartenol and its acetate derivative. mdpi.com

The Euphorbiaceae family is another significant source of this compound. The latex of various Euphorbia species is known to contain a complex mixture of triterpenoids, including this compound. researchgate.net Specifically, it has been reported in the latex of Calotropis procera. notulaebotanicae.ro

Furthermore, this compound has been identified in the acetone (B3395972) extract of the flowers of Alstonia macrophylla, which also belongs to the Apocynaceae family. berkalahayati.org It has also been found in rice bran oil, indicating its presence in the Poaceae family. researchgate.net The compound has also been reported in the stems and leaves of Coix lacryma-jobi L.. researchgate.net

Additionally, research on Cameroonian propolis has led to the isolation of several cycloartane-type triterpenes, highlighting the diversity of these compounds in natural resins which are derived from various plant sources. researchgate.net The following table summarizes the plant species and families known to contain this compound.

| Family | Species | Plant Part |

| Apocynaceae | Himatanthus articulata | Latex |

| Apocynaceae | Hoodia gordonii | General |

| Apocynaceae | Alstonia macrophylla | Flowers |

| Euphorbiaceae | Calotropis procera | Latex |

| Poaceae | Oryza sativa (Rice) | Bran |

| Poaceae | Coix lacryma-jobi L. | Stems and Leaves |

| - | Cameroonian Propolis | Resin (from various plants) |

The accumulation of this compound in plant tissues is influenced by a combination of genetic, developmental, and environmental factors. As a secondary metabolite, its production is not directly involved in the primary functions of growth and development but rather in the plant's interaction with its environment.

Genetic and Developmental Factors: The genetic makeup of a plant species is the primary determinant of its capacity to synthesize this compound. The expression of genes encoding enzymes in the triterpenoid biosynthetic pathway, such as cycloartenol synthase, is crucial. nih.govresearchgate.net The accumulation of cycloartenol and its derivatives can vary between different tissues and at different developmental stages of the plant. For instance, younger tissues of Hoodia gordonii have been observed to accumulate lupeol (B1675499) and cycloartenol. mdpi.com

Environmental Stress: Abiotic and biotic stresses can significantly influence the production of secondary metabolites. Herbivory, for example, can induce the production of defensive compounds in latex. The chemical composition of latex, including the presence of triterpenoid acetates like this compound, is considered a defense mechanism against herbivores. universiteitleiden.nl The bitter taste and potential toxicity of these compounds can deter feeding.

Geographical Location and Climate: The environment in which a plant grows can also affect its chemical profile. Variations in soil composition, temperature, and water availability can lead to differences in the accumulation of secondary metabolites.

Plant-Microbe Interactions: Interactions with microorganisms, both pathogenic and symbiotic, can also trigger changes in the plant's secondary metabolism, potentially leading to an increased production of defensive compounds like this compound.

The ethnobotanical use of plants containing this compound has often guided phytochemical research. Traditional medicine systems have long utilized plants from families like Apocynaceae and Euphorbiaceae for various ailments, prompting scientists to investigate their chemical constituents to validate these uses.

Plants from the genus Alstonia, such as Alstonia macrophylla, have been used in traditional medicine to treat a range of conditions including urinary infections, stomachaches, malaria, and skin diseases. berkalahayati.org The identification of this compound in this plant provides a chemical basis for further pharmacological investigation. berkalahayati.org

Similarly, various species of Euphorbia have a long history of use in traditional medicine. Euphorbia neriifolia, for instance, is used to treat skin diseases, digestive issues, and wounds. nih.govnih.gov The presence of cycloartenol and other triterpenoids in these plants is of significant interest to researchers seeking to understand the scientific basis for their traditional applications. nih.govnih.gov

The investigation of propolis, a resinous mixture collected by honeybees from various plant sources, also has ethnobotanical roots. Propolis has been used in traditional medicine for its antimicrobial properties. researchgate.net The isolation of cycloartane (B1207475) triterpenoids from propolis highlights the importance of these plant-derived compounds in its traditional use. researchgate.net The study of such traditionally used natural products continues to be a valuable approach for the discovery of new bioactive compounds.

Factors Influencing this compound Accumulation in Plant Tissues

Methodological Advances in Isolation and Purification

The isolation and purification of this compound from complex natural matrices rely on a combination of classical and modern analytical techniques. The lipophilic nature of the compound dictates the choice of solvents and chromatographic methods.

The initial step in isolating this compound from plant material typically involves extraction with organic solvents. The choice of solvent is critical and is based on the polarity of the target compound.

Soxhlet Extraction: For dried and powdered plant material, such as the leaves of Euphorbia neriifolia, Soxhlet extraction with ethanol (B145695) has been employed. ijnponline.com This method allows for the exhaustive extraction of a wide range of compounds.

Maceration: Cold maceration is another common technique. For example, the bioactive components of Calotropis procera leaves have been extracted using ethanol through a cold maceration process. notulaebotanicae.ro Similarly, the bark and leaves of Himatanthus articulata were extracted by maceration with hexane (B92381) and methanol. scielo.br

Solvent Partitioning: Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps to fractionate the extract and enrich the target compounds. For instance, an ethanolic extract of Euphorbia neriifolia was dissolved in an ethanol-water mixture and then partitioned with chloroform (B151607) and ethyl acetate. ijnponline.com The resulting fractions can then be further purified. In the study of Cimicifuga simplex, the ethyl acetate-soluble portion of an ethanol extract was taken for further chromatographic separation. mdpi.com

Chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixtures obtained after extraction and partitioning.

Column Chromatography (CC): This is a fundamental technique used for the large-scale separation of compounds. The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) and mobile phase (eluting solvents) is crucial for effective separation. For example, fractions from the ethyl acetate extract of Euphorbia neriifolia were subjected to column chromatography on silica gel to isolate cycloartenol. ijnponline.com In another study, the n-hexane extract of Cameroonian propolis was fractionated using column chromatography with mixtures of n-hexane and ethyl acetate as the eluent. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to conventional column chromatography. Reversed-phase HPLC (RP-HPLC) is particularly useful for separating triterpenoids. A study on the separation of various triterpenoids, including this compound, demonstrated the utility of C18 RP-HPLC. nih.gov It has also been used for the purification of cycloartane-type triterpenoid saponins (B1172615) from Cimicifuga simplex, where preparative HPLC with a methanol/water mobile phase was employed. mdpi.com

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (pTLC): TLC is a versatile technique for monitoring the progress of separation and for identifying fractions containing the target compound. It can also be scaled up to a preparative level (pTLC) for the final purification of small quantities of a compound. The separation of this compound from related triterpenoids has been achieved using silica gel and C18 reversed-phase TLC plates. nih.govscirp.org In the isolation of cycloartenol from Euphorbia neriifolia, repeated pTLC was used for the final purification of the compound obtained from column chromatography fractions. ijnponline.com

The combination of these chromatographic methods, often used sequentially, allows for the successful isolation and purification of this compound from its natural sources, enabling further structural elucidation and biological activity studies. nih.gov

Solvent Extraction and Partitioning Techniques

Rigorous Spectroscopic and Chemical Characterization in Research Settings

The definitive identification and structural elucidation of this compound in research settings rely on a combination of sophisticated spectroscopic and chemical techniques. These methods provide detailed information about the molecule's mass, structure, and the functional groups present, ensuring accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique frequently employed for the separation, identification, and quantification of this compound in natural source extracts. In this method, the volatile components of a sample are separated in the gas chromatograph and then ionized and detected by the mass spectrometer.

GC-MS analysis has successfully identified this compound in various plant extracts. For instance, it has been detected in the acetone extract of Lactuca tatarica roots, where it was identified as one of the triterpenoid compounds. researchgate.net Similarly, GC-MS analysis of extracts from Calotropis procera leaves revealed the presence of this compound, with quantities varying between the leaf extract and the dried latex. notulaebotanicae.ro The technique has also been used to identify this compound in avocado (Persea americana) samples and in the bark of Artocarpus camansi. scione.comresearchgate.net In a study on Hoodia gordonii, GC-MS was used to analyze yeast cell extracts, identifying this compound among other metabolites. mdpi.com

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak and characteristic fragment ions are compared with spectral libraries (like NIST and Wiley) for positive identification. mdpi.comimpactfactor.org For example, the molecular formula of a compound isolated from Excoecaria agallocha was determined to be C₃₁H₄₈O₃ with a molecular ion peak at m/z 468, which is consistent with this compound. impactfactor.org Quantitative analysis can also be performed using GC-MS, often involving the creation of calibration curves with standards to determine the concentration of the compound in a given sample. nih.govfrontiersin.org

Table 1: Selected GC-MS Data for this compound and Related Compounds

| Plant Source | Extract Type | Key Findings | Reference |

| Lactuca tatarica | Acetone | Identification of this compound | researchgate.net |

| Calotropis procera | Ethanolic | Quantification of this compound (1.07% in leaf, 12.35% in dried latex) | notulaebotanicae.ro |

| Persea americana | Not specified | Presence of this compound | scione.com |

| Artocarpus camansi | Dichloromethane | Identification of this compound in bark | researchgate.net |

| Hordeum vulgare | Hexane | Identification of cycloartenol | nih.gov |

| Excoecaria agallocha | Not specified | Molecular ion peak at m/z 468 | impactfactor.org |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H-NMR spectrum of this compound exhibits characteristic signals that confirm its structure. These include signals for the two protons of the cyclopropane (B1198618) ring, which typically appear as a set of AB doublets at low chemical shifts (δ 0.18-0.55 ppm). The spectrum also shows signals for multiple methyl groups, both tertiary and secondary, and a distinct signal for the acetyl methyl group. mdpi.com

The ¹³C-NMR spectrum is equally informative, showing the full complement of carbon atoms in the molecule. The chemical shifts of the carbons in the cycloartane skeleton and the acetate group are compared with data from known compounds to confirm the structure. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, further solidifying the structural assignment. mdpi.comresearchgate.net For example, HMBC experiments can show correlations between the protons of the acetyl group and the carbon to which it is attached. mdpi.com

Table 2: Representative NMR Data for Cycloartenol and its Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Features | Reference |

| ¹H | 0.18 - 0.55 | Cyclopropane methylene (B1212753) protons (H-19) | |

| ¹H | ~2.0 | Acetyl methyl protons | mdpi.com |

| ¹³C | Varies | Full carbon skeleton | mdpi.com |

| ¹³C | ~170 | Carbonyl carbon of acetate group | mdpi.com |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions, respectively.

The IR spectrum of this compound shows characteristic absorption bands that correspond to specific functional groups. A strong absorption band is typically observed around 1700-1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group (acetate). impactfactor.orgnih.gov Other significant peaks include those for C-H stretching and bending vibrations. impactfactor.org

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. While this compound itself does not have a strong chromophore that absorbs in the visible region, it may exhibit absorption in the UV region. impactfactor.orgresearchgate.net The UV spectrum can be useful for quantitative analysis and for detecting the presence of conjugated systems if they exist in related or co-occurring compounds. For instance, in a study of flavonoids, UV-Vis spectroscopy was used to confirm the flavonol structure with absorption bands around 255-264 nm and 359-372 nm. phcog.com While not directly applicable to the core this compound structure, this demonstrates the utility of the technique in phytochemical analysis.

Table 3: Spectroscopic Data for Functional Group and Electronic Transition Analysis

| Spectroscopic Technique | Wavelength/Wavenumber | Functional Group/Transition | Reference |

| Infrared (IR) | ~1716 cm⁻¹ | C=O stretching (ester) | nih.gov |

| Infrared (IR) | ~1248 cm⁻¹ | C-O stretching (ester) | nih.gov |

| Ultraviolet-Visible (UV-Vis) | 262 nm, 360 nm | Absorption peaks for a related compound | impactfactor.org |

This table is interactive. Click on the headers to sort.

Investigating the Biological Functions and Cellular Mechanisms of Cycloartenol Acetate

Roles in Plant Cell Biology and Development

Cycloartenol (B190886) and its derivatives are integral to the structure and function of plant cells, influencing everything from membrane integrity to stress responses.

Contribution to Membrane Stability and Dynamics in Plant Cells

Cycloartenol acetate (B1210297) is a derivative of cycloartenol, a foundational molecule in the biosynthesis of phytosterols (B1254722). Phytosterols are crucial structural components of plant cell membranes, where they regulate fluidity and permeability, analogous to the role of cholesterol in animal cells. nih.gov The unique 9β,19-cyclopropyl structure of cycloartenol-derived sterols influences the packing of phospholipids (B1166683) in the membrane, contributing to its stability. This structural role is vital for maintaining cellular integrity and function under varying environmental conditions. biosynth.com While direct studies on cycloartenol acetate's specific impact on membrane dynamics are limited, its precursor, cycloartenol, is essential for the synthesis of the sterols that perform this function. biosynth.comnih.gov The conversion of cycloartenol to various phytosterols is a critical process for creating functional membrane lipids. biosynth.com

Influence on Plant Growth Regulation and Morphogenesis

The biosynthesis of sterols from cycloartenol is intrinsically linked to plant growth and development. researchgate.netchemsrc.com Cycloartenol itself is a precursor to brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation. biosynth.com Research on Arabidopsis thaliana has demonstrated that the enzyme cycloartenol synthase (CAS1), which produces cycloartenol, is essential for normal plant development. plos.orgnih.gov Inhibition of CAS1 leads to severe stunting and developmental abnormalities, highlighting the critical role of the cycloartenol-dependent sterol pathway in morphogenesis. plos.orgnih.gov Furthermore, studies have shown that cycloartenol derivatives are necessary for proper development, and their absence can lead to phenotypes like albinism in leaf veins. plos.orgnih.gov

Modulation of Plant Responses to Biotic and Abiotic Stresses

Plants synthesize a variety of secondary metabolites, including terpenoids like cycloartenol, to defend against both living (biotic) and non-living (abiotic) threats. mdpi.comencyclopedia.pub Phytosterols derived from cycloartenol can modulate membrane properties to enhance resistance to environmental stressors such as extreme temperatures and drought. nih.govbiosynth.comfrontiersin.org For example, C24-alkyl sterols, which are downstream products of cycloartenol, can improve the cohesion and reduce the permeability of cell membranes, which is a key adaptation to stress. mdpi.com The accumulation of certain secondary metabolites, including terpenes, is a known plant response to harsh environmental conditions. nih.govmdpi.com While direct evidence for this compound's role is still emerging, the pathway it belongs to is fundamental for plant resilience and survival. biosynth.com

In Vitro and Cellular Mechanistic Studies (Excluding Clinical Human Data)

Beyond its role in plants, this compound has been investigated for its potential pharmacological activities in laboratory settings.

Mechanisms of Antimicrobial Activities in Research Models

Triterpenoids, as a class, are recognized for their antimicrobial properties. ontosight.ai this compound has been evaluated for its ability to inhibit the growth of various microbes. tandfonline.com The lipophilic nature of terpenoids allows them to disrupt the cell membranes of bacteria, leading to cell death. nih.gov In a study evaluating compounds from Euphorbia segetalis, this compound was among the triterpenoids tested for antifungal and antibacterial activities. tandfonline.com Another study on extracts from Artocarpus blancoi identified this compound as a constituent that inhibited the growth of HT-29 colon cancer cells, though its direct antimicrobial mechanism was not the primary focus. nih.gov Research on propolis from Cameroon also identified cycloartenol and related compounds, which exhibited antimicrobial activity against Salmonella species. The primary mechanism of action for terpenoids often involves the destruction of the bacterial cell membrane. nih.gov

Cellular Pathways Implicated in Anti-inflammatory Research

Cycloartenol and its derivatives have demonstrated anti-inflammatory effects in various in vitro models. researchgate.netchemsrc.comtargetmol.com Research suggests that these compounds can modulate key inflammatory pathways. For instance, cycloartenol has been shown to inhibit the phosphorylation of p38 MAP kinase, a protein involved in cellular responses to stress and inflammation. chemsrc.comtargetmol.com Studies on the lipophilic fraction of Liriope platyphylla seeds, which contains cycloartenol, revealed downregulation of inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2). nih.gov Network pharmacology analysis predicted that cycloartenol could interact with multiple core targets in inflammatory pathways, including NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. researchgate.netnih.govmdpi.com Furthermore, new cycloartenol glycosides isolated from Cimicifuga simplex have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated RAW cells. nih.gov

Table of Research Findings on this compound and Related Compounds

| Area of Study | Compound(s) | Research Model | Key Findings | Citations |

|---|---|---|---|---|

| Plant Growth & Development | Cycloartenol | Arabidopsis thaliana | Essential for sterol biosynthesis and normal plant development; inhibition leads to stunting. | plos.org, nih.gov |

| Plant Stress Response | Cycloartenol-derived sterols | General plant studies | Modulate membrane fluidity to enhance resistance to abiotic stress. | biosynth.com, nih.gov, mdpi.com |

| Antimicrobial Activity | This compound | In vitro assays | Exhibited antifungal and antibacterial properties in some studies. | tandfonline.com |

| Antimicrobial Activity | Cycloartenol & related triterpenoids | Propolis extracts | Showed activity against Salmonella spp. | , |

| Anti-inflammatory Activity | Cycloartenol | Glioma cells, Macrophages | Inhibits p38 MAPK phosphorylation; downregulates nitric oxide and COX-2. | targetmol.com, chemsrc.com, nih.gov |

| Anti-inflammatory Activity | Cycloartenol glycosides | RAW cells (macrophages) | Inhibited LPS-stimulated expression of IL-6 and TNF-α. | nih.gov |

| Anti-inflammatory Activity | Cycloartenol | In silico analysis | Predicted to interact with multiple inflammatory targets, including NF-κB. | researchgate.net, nih.gov, mdpi.com |

| Compound Name |

|---|

| This compound |

| Cycloartenol |

| Brassinosteroids |

| Cholesterol |

| Phytosterols |

| Nitric oxide |

| Cyclooxygenase-2 (COX-2) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

| p38 MAP kinase |

Elucidation of Anticancer Mechanisms in Cell Line Research (e.g., Cell Cycle Arrest, Apoptosis Induction)

Research into the anticancer properties of cycloartenol, the parent compound of this compound, has revealed significant effects on cancer cell lines, particularly concerning the induction of cell cycle arrest and apoptosis. While direct studies on this compound are less common, the mechanisms observed for cycloartenol provide a strong basis for understanding its potential.

In a notable study, cycloartenol was shown to inhibit the proliferation and colony formation of glioma U87 cells in a dose-dependent manner. nih.gov This anti-proliferative effect was attributed to the induction of Sub-G1 cell cycle arrest and the triggering of apoptosis. nih.gov The process of apoptosis, or programmed cell death, was further confirmed by alterations in the expression of key regulatory proteins. Specifically, cycloartenol treatment led to a significant change in the levels of Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein. nih.gov An increased Bax/Bcl-2 ratio is a well-known indicator of the mitochondrial pathway of apoptosis.

Furthermore, the study on glioma U87 cells demonstrated that cycloartenol's effects are mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Inhibition of p38 MAPK phosphorylation was observed, suggesting that cycloartenol's pro-apoptotic action is channeled through this signaling cascade. nih.gov The suppression of this pathway was also linked to the inhibition of glioma cell migration. nih.govresearchgate.net

While research on this compound itself is still emerging, it is known to be a component of plants with traditional uses in treating conditions that can be associated with cellular proliferation. oup.comontosight.ai The structural similarity to cycloartenol suggests that it may exert similar anticancer effects. Other related triterpenoid (B12794562) compounds have also demonstrated anticancer activities through mechanisms that include cell cycle arrest and apoptosis induction. dovepress.com For instance, derivatives of cycloartane (B1207475) triterpenoids have shown significant antitumor effects on triple-negative breast cancer cells. dovepress.com

Table 1: Anticancer Mechanisms of Cycloartenol in Cell Line Research

| Cell Line | Mechanism | Key Molecular Targets | Reference |

|---|---|---|---|

| Glioma U87 | Cell Cycle Arrest (Sub-G1) | - | nih.gov |

| Glioma U87 | Apoptosis Induction | Bax, Bcl-2 | nih.gov |

| Glioma U87 | Inhibition of Migration | p38 MAPK | nih.govresearchgate.net |

Antioxidant Activities and Reactive Oxygen Species (ROS) Scavenging Mechanisms in Research

Cycloartenol and its derivatives have been the subject of research investigating their antioxidant properties and ability to counteract oxidative stress by scavenging reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

Studies have demonstrated that cycloartenol exhibits significant antioxidant activity. ijnponline.com In one study, cycloartenol isolated from Euphorbia neriifolia leaves showed strong antioxidant potential, as measured by its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and inhibit lipid peroxidation. ijnponline.com The inhibition of lipid peroxidation was found to be concentration-dependent. ijnponline.com

Further research has delved into the cellular antioxidant mechanisms. While cycloartenol itself did not show free radical scavenging activity in cell-free assays like the DPPH assay, it did significantly inhibit ROS production in living cells (NIH 3T3 fibroblast cells) induced by hydrogen peroxide (H₂O₂). researchgate.net This suggests that its antioxidant action within a cellular context may involve mechanisms beyond direct radical scavenging.

The ferulate derivatives of phytosterols, including cycloartenyl ferulate, have also been shown to possess potent free radical scavenging and antioxidant properties, comparable to α-tocopherol. researchgate.net These findings highlight that the antioxidant capacity can be influenced by the specific chemical structure of the cycloartenol derivative.

The ability of plant extracts containing cycloartenol and other phytochemicals to enhance cellular antioxidant capacity has also been noted. researchgate.net This can occur through the inhibition of ROS formation and the elevation of antioxidant enzyme levels, such as catalase. researchgate.netscione.com The collective evidence points towards the potential of cycloartenol and its derivatives to mitigate oxidative stress through both direct ROS scavenging and the modulation of cellular antioxidant defense systems. scirp.org

Table 2: Antioxidant Activities of Cycloartenol

| Assay/Model | Activity Observed | Key Findings | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Strong scavenging activity | Effective at 40μg/mL | ijnponline.com |

| Lipid Peroxidation Inhibition | Concentration-dependent inhibition | Ranged from 34.56% to 72.87% inhibition | ijnponline.com |

| NIH 3T3 Fibroblast Cells (H₂O₂-induced ROS) | Significant inhibition of ROS production | Suggests intracellular antioxidant mechanism | researchgate.net |

| Cell-Free Assays | No direct radical scavenging | The sterol moiety alone was inactive | researchgate.net |

Other Documented Cellular Effects and Molecular Targets in Research

Beyond its anticancer and antioxidant activities, research has identified other cellular effects and molecular targets of cycloartenol, suggesting a broader range of pharmacological potential.

One area of investigation is its role in metabolic regulation. Molecular docking studies have explored the interaction of cycloartenol with receptors involved in hyperlipidemia. researchgate.net These computational analyses predicted that cycloartenol could exhibit antihyperlipidemic activity by inhibiting the Lanosterol (B1674476) 14α-demethylase (LDM) receptor, as indicated by a strong binding affinity score. researchgate.net This suggests a potential role for cycloartenol in modulating lipid metabolism.

In the context of inflammation, cycloartenol and its derivatives have been shown to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition is a key target for anti-inflammatory therapies. The study demonstrated that cycloartenol significantly inhibited the translocation of the NF-κB p65 subunit in LPS-stimulated macrophages, indicating an anti-inflammatory effect. researchgate.net

Furthermore, cycloartenol is a crucial intermediate in the biosynthesis of sterols in plants. biosynth.com This biological function is fundamental to maintaining the integrity and fluidity of plant cell membranes and in the synthesis of brassinosteroids, which are vital for plant growth and development. biosynth.com While this is a plant-specific role, it underscores the compound's inherent bioactivity and its importance in fundamental cellular processes.

The diverse cellular effects of cycloartenol, from influencing metabolic and inflammatory pathways to its foundational role in plant biology, highlight its potential as a multifaceted bioactive compound.

Table 3: Other Cellular Effects and Molecular Targets of Cycloartenol

| Cellular Effect/Pathway | Molecular Target/Mechanism | Implication | Reference |

|---|---|---|---|

| Antihyperlipidemic | Lanosterol 14α-demethylase (LDM) receptor inhibition | Potential for managing high cholesterol | researchgate.net |

| Anti-inflammatory | Inhibition of NF-κB p65 translocation | Potential for treating inflammatory conditions | researchgate.net |

| Plant Sterol Biosynthesis | Intermediate in the synthesis of sterols and brassinosteroids | Essential for plant cell membrane structure and growth | biosynth.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| α-amyrin acetate |

| β-amyrin acetate |

| β-sitosteryl ferulate |

| 23-epi-26-deoxyactein |

| 24-methylenecycloartanyl ferulate |

| Bax |

| Bcl-2 |

| Brassinosteroids |

| Catalase |

| Cimigenol |

| Cycloartenol |

| This compound |

| Cycloartenyl ferulate |

| Ethyl ferulate |

| Ferulic acid |

| Hydrogen peroxide |

| Lanosterol 14α-demethylase |

| Lupeol (B1675499) acetate |

| NF-κB |

| p38 Mitogen-Activated Protein Kinase |

| Taraxinic acid |

| Taraxinic acid β-D-glucopyranosyl ester |

| Taraxasterol (B1681928) |

Chemical Synthesis and Derivatives of Cycloartenol Acetate for Research

Strategies for Total or Semi-Synthesis of Cycloartenol (B190886) Acetate (B1210297)

The synthesis of cycloartenol and its acetate derivative has been approached through both total and semi-synthetic strategies, often leveraging biomimetic principles that mimic natural biosynthetic pathways.

Semi-Synthesis from Related Natural Products:

A common and efficient approach to obtaining cycloartenol acetate involves the semi-synthesis from more abundant, structurally related natural products.

From Lanosterol (B1674476) Derivatives: An early and notable semi-synthesis involves the conversion of lanosterol derivatives. One method utilizes the photolysis of 3β-acetoxy-5α-lanost-24-en-11β-yl nitrite (B80452) in the presence of oxygen. This reaction generates a 19-oxygenated lanostane (B1242432) intermediate, specifically 3β-acetoxy-11β-hydroxy-5α-lanost-24-en-19-yl nitrate. Subsequent standard chemical transformations convert this intermediate into 3β-acetoxy-5α-lanosta-9(11),24-dien-19-yl methanesulphonate. Finally, reduction of this methanesulphonate with lithium aluminium hydride in refluxing diethyl ether yields cycloartenol, which can then be acetylated to this compound. rsc.org

From Argentatin B Acetate: Researchers have developed protocols starting from argentatin B acetate, a triterpenoid (B12794562) found in the resin of Parthenium argentatum. nih.gov An efficient method involves the opening of the oxepane (B1206615) ring of argentatin B acetate using boron trifluoride etherate (BF₃-OEt₂) to synthesize cycloartane-16β-ol derivatives. nih.gov

Total Synthesis Approaches:

While semi-synthesis is often more practical, total synthesis provides a means to construct the cycloartenol framework from simpler starting materials, offering flexibility for creating diverse analogues. The total synthesis of complex terpenes like cycloartenol is a significant challenge, often involving polyolefin carbocyclization reactions that mimic the enzymatic cyclization of 2,3-oxidosqualene (B107256). researchgate.net These strategies typically involve the carefully controlled, acid-catalyzed cyclization of a polyene precursor to generate the intricate tetracyclic system with the characteristic cyclopropane (B1198618) ring. researchgate.net The biosynthesis of cycloartenol from squalene (B77637) proceeds through the cyclization of 2,3-oxidosqualene, a process catalyzed by cycloartenol synthase (CAS). acs.orgtandfonline.com This natural pathway serves as a blueprint for biomimetic total synthesis efforts. researchgate.net

Preparation and Investigation of Synthetic Analogues and Derivatives

The modification of the this compound structure has led to a wide array of synthetic analogues and derivatives, which have been investigated for various biological activities. These modifications often target specific positions on the cycloartane (B1207475) skeleton, including the A-ring, D-ring, and the side chain.

A-Ring Modifications: Transformations on ring A have been a focus of synthetic efforts. For instance, the introduction of a bromine atom or a formyl moiety at the C-2 position, or the creation of a double bond at C-1/C-2, has been shown to enhance the cytotoxic potency of related argentatin A analogs in human cancer cell lines. researchgate.net The synthesis of diosphenol derivatives from cycloartanone has also been explored. researchgate.net

Side-Chain Modifications: The side chain of cycloartenol is a frequent target for modification. Degradation of the side chain of cycloartenyl acetate has been achieved through methods like ozonolysis followed by Barbier-Wieland degradation to produce precursors for the synthesis of Buxus alkaloids. ias.ac.in Additionally, analogues with charged heteroatoms (like nitrogen, arsenic, or sulfur) at the C-25 position have been synthesized to act as potent and specific inhibitors of enzymes involved in sterol biosynthesis. researchgate.net

Functionalization at C-16: A novel method for oxygenation at the C-16 position has been developed, which is crucial for synthesizing certain bioactive derivatives. ias.ac.in

Derivatives from Argentatins: Argentatins A and B, which are structurally related to cycloartenol, are abundant in the waste resin from rubber production and serve as valuable starting materials for synthesizing cycloartane derivatives. nih.gov Opening the oxepane ring of argentatin B acetate has yielded cycloartane-16β-ol derivatives, which have been evaluated for their cytotoxicity. nih.gov

The following table summarizes some of the key synthetic derivatives of this compound and their starting materials.

| Derivative Class | Starting Material | Key Transformation | Reference |

| 19-Oxygenated Lanostanes | 3β-acetoxy-5α-lanost-24-en-11β-yl nitrite | Photolysis and subsequent functionalization | rsc.org |

| Cycloartane-16β-ol derivatives | Argentatin B acetate | Oxepane ring opening with BF₃-OEt₂ | nih.gov |

| Buxus alkaloid precursors | Cycloartenyl acetate | Side-chain degradation (ozonolysis, Barbier-Wieland) | ias.ac.in |

| C-2 modified analogues | Argentatin A | Bromination, formylation, dehydrogenation | researchgate.net |

| C-25 heteroatom analogues | Cycloartenol | Introduction of N, As, or S at C-25 | researchgate.net |

Structure-Activity Relationship (SAR) Studies from a Synthetic Chemistry Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of cycloartenol derivatives contribute to their biological activity, guiding the design of more potent and selective compounds.

Importance of the Side Chain and Ring D: Research on cycloartane derivatives has highlighted the critical role of the side chain and its interaction with ring D for cytotoxic activity. For example, studies on derivatives obtained from argentatin B acetate revealed that an intact oxepane ring, which creates an ether bridge between the side chain and ring D, is important for cytotoxicity against certain cancer cell lines. nih.govresearchgate.net However, the compound 3β,16β-Dihydroxy-cycloartan-24-one, synthesized by opening this oxepane ring, demonstrated both high cytotoxic activity and remarkable selectivity for cancer cells over noncancerous cells, suggesting that specific hydroxylations can confer favorable properties. nih.gov

Role of A-Ring Substituents: Modifications on the A-ring significantly influence biological activity. For α-glucosidase inhibition, a ketone group at the C-3 position and a double bond at C-24/C-25 were found to be important for enhancing activity. mdpi.com In contrast, for cytotoxic activity, the presence of electron-withdrawing substituents at the C-2 position of related triterpenes has been shown to enhance potency. researchgate.net

Influence of Side-Chain Functional Groups: The nature of substituents on the side chain is also a key determinant of activity. In the context of α-glucosidase inhibition, a carboxylic acid group at C-26 was found to be more important for activity than a methyl group. mdpi.com The spatial structure of the cycloartane nucleus, the C3-OH group, and the presence of double bonds in the molecule are all considered relevant for cytotoxic activity. researchgate.net

The table below provides a summary of key SAR findings for cycloartenol derivatives.

| Biological Activity | Key Structural Feature | Effect on Activity | Reference |

| Cytotoxicity | Intact oxepane ring (side chain-D-ring ether) | Important for activity in some derivatives | nih.govresearchgate.net |

| Cytotoxicity | 3β,16β-Dihydroxy-24-one functionality | High and selective activity | nih.gov |

| α-Glucosidase Inhibition | Ketone at C-3 | Increases activity | mdpi.com |

| α-Glucosidase Inhibition | Double bond at C-24/C-25 | Increases activity | mdpi.com |

| α-Glucosidase Inhibition | Carboxylic acid at C-26 | More active than a methyl group | mdpi.com |

| Cytotoxicity | Electron-withdrawing group at C-2 | Enhances potency | researchgate.net |

These SAR studies, enabled by the synthesis of diverse this compound derivatives, provide a rational basis for the future design of novel therapeutic agents based on the cycloartane scaffold. nih.govrsc.org

Emerging Research Avenues and Methodological Paradigms

"Omics" Technologies in Cycloartenol (B190886) Acetate (B1210297) Research

The collective "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biological systems governing cycloartenol acetate. semanticscholar.org These technologies allow for the comprehensive analysis of the genes, transcripts, proteins, and metabolites involved in its biosynthetic pathway.

Genomics: The foundation of understanding this compound biosynthesis lies within the plant genome. The identification and characterization of genes encoding key enzymes, such as cycloartenol synthase (CAS), are crucial. plos.orgresearchgate.net For instance, in Arabidopsis thaliana, the CAS1 gene (At2g07050) has been identified as encoding the enzyme responsible for cyclizing 2,3-oxidosqualene (B107256) into cycloartenol. pnas.org Genome mining has become a powerful tool to discover novel oxidosqualene cyclases (OSCs) and other related genes from various plant species. plos.orgresearchgate.net Phylogenetic analysis of OSCs across different plant species helps to understand their evolutionary relationships and functional divergence. biocrick.com

Transcriptomics: This field focuses on the complete set of RNA transcripts in a cell, providing insights into gene expression levels under different conditions. Transcriptomic analyses have been instrumental in identifying genes that are co-expressed with CAS and are likely involved in the downstream modifications of cycloartenol, including the acetylation to form this compound. nih.govfrontiersin.org For example, a study on Astragalus membranaceus utilized transcriptome analysis to identify a cycloartenol synthase and several glycosyltransferases involved in the biosynthesis of astragalosides, which are derived from cycloartenol. nih.gov By comparing the transcriptomes of different plant tissues or plants under various stress conditions, researchers can identify regulatory networks that control the flux through the cycloartenol biosynthesis pathway. frontiersin.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and functions. In the context of this compound, proteomic approaches can identify and quantify the enzymes directly involved in its synthesis and subsequent metabolism. researchgate.net For instance, proteomic analysis of latex from various plants has revealed the presence of enzymes involved in triterpenoid (B12794562) biosynthesis, including those related to cycloartenol. mdpi.com Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can be used to identify proteins that are differentially expressed in high- versus low-producing plant lines, offering clues to the regulatory mechanisms. researchgate.net Proteomic studies of lipid droplets have also identified proteins associated with sterol biosynthesis, such as cycloartenol synthase 1 (CAS1). oup.com

Metabolomics: This is the systematic study of the complete set of small-molecule metabolites within a biological system. Metabolomic profiling, often using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the detection and quantification of this compound and related compounds in plant extracts. researchgate.netuniversiteitleiden.nl For example, GC-MS analysis of the n-hexane extract of Taraxacum officinale aerial parts identified this compound among other triterpenoids. researchgate.net Metabolomic studies can reveal the metabolic fingerprint of a plant and how it changes in response to genetic or environmental perturbations, providing a direct readout of the functional consequences of changes at the genomic, transcriptomic, and proteomic levels. semanticscholar.org

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful tools for the enhanced production of this compound and the generation of novel related compounds. These approaches involve the targeted modification of an organism's metabolic pathways.

The biosynthesis of cycloartenol begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by cycloartenol synthase (CAS). nih.gov This enzyme is a key target for metabolic engineering. Overexpression of the CAS gene in a suitable host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), can lead to increased production of cycloartenol. nih.gov For instance, heterologous expression of a cycloartenol synthase from Astragalus membranaceus (AmCAS1) in yeast resulted in the production of cycloartenol. nih.gov

Further engineering can involve the introduction of acetyltransferase enzymes capable of converting the produced cycloartenol into this compound. The selection of an appropriate acetyltransferase is critical for high-yield production.

Synthetic biology approaches can be used to design and construct entirely new biosynthetic pathways or to optimize existing ones. oup.com This can include:

Pathway optimization: Balancing the expression levels of different enzymes in the pathway to avoid the accumulation of toxic intermediates and to maximize the flux towards the desired product. nih.gov

Host engineering: Modifying the host organism's metabolism to increase the supply of precursors, such as acetyl-CoA, which is a building block for isoprenoids like cycloartenol. nih.gov

Enzyme engineering: Modifying the catalytic properties of enzymes like CAS to improve their efficiency or to alter their product specificity, potentially leading to the synthesis of novel triterpenoids. wikipedia.org

For example, researchers have successfully engineered E. coli for the production of other triterpenes like β-amyrin and cycloartenol, demonstrating the feasibility of using microbial platforms for producing plant-derived triterpenoids. oup.com These strategies pave the way for the sustainable and scalable production of this compound for various research and potential commercial applications.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where this compound is synthesized, stored, and how it interacts with other cellular components is crucial for elucidating its biological function. Advanced imaging techniques are providing unprecedented insights into the subcellular world.

The synthesis of cycloartenol from 2,3-oxidosqualene occurs at the endoplasmic reticulum (ER). wikipedia.org From there, it is transported to other cellular compartments. While the precise subcellular localization of this compound is not definitively established, it is likely to be found in membranes and lipid droplets, given its hydrophobic nature.

Techniques that can be employed to study the subcellular localization of this compound and its interactions include:

Mass Spectrometry Imaging (MSI): This label-free technique allows for the visualization of the spatial distribution of metabolites directly in tissue sections. oup.comfrontiersin.org MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) has been used to map the distribution of other triterpenoids in plant tissues, and a similar approach could be applied to this compound. oup.com

NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry): This high-resolution imaging technique can be used to visualize the subcellular distribution of isotopically labeled molecules. plos.org By feeding plants with stable isotope-labeled precursors, it would be possible to track the synthesis and localization of this compound at the nanoscale.

Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) Microscopy: These are non-invasive, label-free imaging techniques that can visualize the distribution of specific molecules based on their vibrational signatures. nih.gov CARS microscopy has been successfully used to monitor the accumulation of triterpenoids in living yeast cells and could be adapted for in vivo imaging of this compound in plant cells. nih.gov

Fluorescence Microscopy with Labeled Probes: Although challenging due to the need for specific fluorescent probes, this technique could be used to visualize the localization of this compound. This would require the development of a probe that specifically binds to this compound without significantly altering its behavior.

These advanced imaging techniques, often used in combination, will be instrumental in creating a detailed map of this compound's journey within the cell and its interactions with other molecules, providing a deeper understanding of its physiological role.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate mechanisms of enzyme catalysis and for predicting the properties of molecules like this compound.

The cyclization of 2,3-oxidosqualene by cycloartenol synthase is a complex reaction involving a series of carbocationic intermediates and rearrangements. wikipedia.org Molecular modeling can be used to simulate this process and to identify key amino acid residues in the enzyme's active site that are responsible for stabilizing the intermediates and guiding the reaction towards the formation of cycloartenol. nycu.edu.tw

For example, homology modeling has been used to generate three-dimensional structures of CAS based on the known crystal structures of related enzymes like squalene-hopene cyclase. nycu.edu.tw These models can then be used for docking studies to predict how the substrate, 2,3-oxidosqualene, binds in the active site.

Furthermore, computational methods can be used to:

Predict the physicochemical properties of this compound: These properties, such as its solubility, lipophilicity, and membrane permeability, are important for understanding its biological behavior. naturalproducts.net

Investigate the interactions of this compound with other molecules: Molecular docking and molecular dynamics simulations can be used to study how this compound interacts with proteins, lipids, and other cellular components. This can provide insights into its potential biological targets and mechanisms of action.

Guide enzyme engineering efforts: By understanding the structure-function relationships of CAS, computational methods can be used to predict mutations that might alter the enzyme's activity or product specificity, aiding in the design of novel biocatalysts for the production of this compound or its derivatives. acs.org

The integration of computational chemistry and molecular modeling with experimental studies provides a powerful synergistic approach to unraveling the complex biology of this compound.

Q & A

Q. What are the key biosynthetic steps leading to cycloartenol acetate in plants?

this compound is synthesized via four stages: (1) conversion of acetate to mevalonic acid, (2) formation of squalene, (3) cyclization of squalene into cycloartenol by cycloartenol synthase, and (4) acetylation of cycloartenol. The final step involves esterification, where an acetyl group is added to the hydroxyl moiety of cycloartenol, typically catalyzed by acetyltransferases .

Q. Which analytical methods are optimal for structural identification and quantification of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δC 21.12 and 170.92 for the acetate group) confirm structural identity .

- Gas Chromatography (GC): Quantification via GC-MS after derivatization (e.g., acetate derivatives) .

- Thin-Layer Chromatography (TLC): AgNO₃-impregnated TLC plates separate this compound from related sterols .

Q. How can researchers assess the role of this compound in plant secondary metabolism?

Experimental approaches include:

- Isotopic labeling: Pulse-chase assays with ¹⁴C-acetate to track incorporation into sterol pathways .

- Enzyme inhibition studies: Using squalene synthase/epoxidase inhibitors (e.g., terbinafine) to observe accumulation of intermediates like this compound .

Advanced Research Questions

Q. How can directed evolution elucidate the catalytic specificity of cycloartenol synthase in precursor formation?

- Methodology: Random mutagenesis of cycloartenol synthase (e.g., Dictyostelium discoideum enzyme) followed by functional screening in lanosterol-deficient yeast.

- Key findings: Mutations at His477 (e.g., His477Asn) shift product specificity from cycloartenol to lanosterol (88%) or parkeol (73%), revealing residues critical for cyclopropyl ring formation .

Q. What experimental strategies resolve contradictions in reported cytotoxic activities of this compound?

- Cell line selection: Compare activity across diverse cancer models (e.g., A549 vs. MCF-7) .

- Assay standardization: Use sulforhodamine B (SRB) for protein content vs. MTT for metabolic activity to account for mechanism-specific effects .

- Purity validation: Ensure compound integrity via HPLC or GC-MS to exclude confounding impurities .

Q. How does acetylation impact the pharmacological activity of cycloartenol compared to its free alcohol form?

- Lipophilicity and bioavailability: Acetylation enhances membrane permeability, as shown in antiviral plaque reduction assays (e.g., HSV-1/2 inhibition) .

- Target interaction: Comparative molecular docking studies can predict differential binding affinities to viral proteases or antimicrobial targets .

Q. What molecular dynamics (MD) simulations reveal about cycloartenol synthase substrate binding?

- Simulation design: Model oxidosqualene binding in wild-type vs. mutant enzymes (e.g., His477 variants).

- Key insights: His477 stabilizes the protosteryl cation intermediate; mutations alter deprotonation trajectories, favoring non-native products like lanosterol .

Methodological Considerations

Q. How to optimize in vitro digestion models for studying this compound stability?

- Protocol: Simulate gastric/intestinal phases using pH-stat systems, followed by lipid extraction and ¹H NMR to detect intact esters .

- Validation: Correlate bioaccessibility with acyl group composition via GC-MS or LC-MS .

Q. What in vitro antiviral models are suitable for evaluating this compound?

- Plaque reduction assays: Use Vero cells infected with HSV-1/2, with lucenone as a positive control .

- Time-of-addition studies: Differentiate between viral entry inhibition (pre-treatment) vs. replication suppression (post-treatment) .

Data Contradiction Analysis

Q. Why do some studies report antibacterial activity for this compound while others show no cytotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.